Mammaglobin-A was first identified in human breast adenocarcinoma tissues. Its expression is predominantly localized to the mammary gland, making it a specific marker for breast tissue. Studies have shown that mammaglobin-A mRNA levels are significantly elevated in breast cancer patients, suggesting its utility in clinical settings as a diagnostic and prognostic marker .
Mammaglobin-A can be synthesized through recombinant DNA technology or isolated from human tissues. The common method involves the extraction of mRNA from breast tissue samples, followed by reverse transcription to obtain complementary DNA (cDNA). This cDNA can then be amplified using polymerase chain reaction techniques.
Mammaglobin-A has a compact structure typical of secreted proteins, featuring several disulfide bonds that stabilize its conformation. The peptide fragment (66-74) specifically refers to a segment within this protein that may play a role in receptor interactions or immune recognition.
The structural analysis reveals that mammaglobin-A contains characteristic features such as:
Mammaglobin-A participates in various biochemical reactions, primarily involving interactions with other proteins and immune cells. It may also undergo post-translational modifications such as glycosylation and phosphorylation.
Mammaglobin-A's mechanism of action involves its overexpression in breast cancer tissues, which enhances tumor cell survival and proliferation. It may also play a role in immune evasion by modulating the activity of immune cells.
Research indicates that higher levels of mammaglobin-A correlate with advanced stages of breast cancer and metastasis. Its expression can influence the tumor microenvironment by attracting immune cells or promoting angiogenesis .
Relevant analyses indicate that mammaglobin-A's properties make it suitable for use as a diagnostic marker in clinical assays .
Mammaglobin-A has several applications in medical research and diagnostics:
The human mammaglobin-A gene (SCGB2A2) is located on chromosome 11q13, a genomic region frequently amplified in breast neoplasia [4] [8]. This locus harbors a cluster of secretoglobin genes, including lipophilin B and mammaglobin-B. The gene spans approximately 3.5 kb and consists of three exons and two introns, mirroring the structure of other uteroglobin family members [4]. Transcriptional regulation involves a complex interplay of cis-acting elements within the proximal 1 kb promoter region. Functional studies using luciferase reporter assays identified a 200-bp minimal promoter upstream of the transcription start site (TSS) [3].
Key regulatory elements include:
Notably, while the promoter drives high-level expression in mammary cells, comparable activity occurs in non-mammary cell lines, suggesting distal enhancers enforce tissue specificity [4] [8].
Table 1: Genomic Features of Mammaglobin-A
Feature | Detail |
---|---|
Chromosomal Location | 11q13 |
Gene Symbol | SCGB2A2 |
Exon Count | 3 |
Minimal Promoter Region | 200 bp upstream of TSS |
Key Transcription Factors | PEA3, AP-1 |
Mammaglobin-A belongs to the secretoglobin superfamily, characterized by small, secreted disulfide-bridged dimeric proteins. It shares 21–31% sequence identity with rat prostatein subunit C3, human uteroglobin, and Clara cell 10-kDa protein (CC10) [5] [10]. The precursor protein comprises 93 amino acids, including a 20-residue signal peptide and a 73-residue mature chain [5] [9].
Critical homology features include:
The 66-74 epitope (FLNQTDETL) resides in the C-terminal helix, a region with moderate conservation across secretoglobins (e.g., 45% identity with mammaglobin-B) [6] [10].
Mammaglobin-A undergoes several post-translational modifications crucial for its structure and function:
The heterodimerization is obligate and occurs in an antiparallel orientation, stabilized by three interchain disulfide bridges [10]. This complex shields hydrophobic residues and may facilitate ligand binding (e.g., steroids). The FLNQTDETL (66-74) epitope remains surface-exposed in the heterodimer, enabling its recognition by T-cell receptors [6] [10].
Table 2: Mammaglobin-A Post-Translational Modifications
Modification | Site/Residues | Functional Impact |
---|---|---|
Signal peptide cleavage | Ala²⁰–Gln²¹ | Enables secretion |
N-glycosylation | Asn⁴⁶, Asn⁷⁷ | Stabilizes protein; adds mass (3 kDa) |
Disulfide bonds | Cys³⁶, Cys⁴⁶, Cys⁸⁵ | Mediates heterodimerization |
The FLNQTDETL (66-74) peptide is an HLA-A*0201-restricted epitope validated as a target for cytotoxic T lymphocytes (CTLs) in breast cancer [6]. Structural insights include:
Molecular dynamics simulations reveal the epitope adopts a kinked helical conformation when bound to HLA-A2, with solvent exposure of Gln⁶⁸ and Thr⁷⁰ enabling TCR engagement [6]. This structural accessibility underpins its immunodominance in vaccine studies.
Table 3: Structural Characteristics of the 66-74 Epitope
Feature | Detail |
---|---|
Location in protein | α4 helix (residues 66–74) |
HLA-A2 binding affinity | 35 nM (measured by IC₅₀) |
Anchor residues | Phe⁶⁶ (P1), Leu⁷⁴ (P9) |
TCR contact residues | Asp⁶⁹, Glu⁷² |
Conformation in HLA-A2 | Kinked helix |
CAS No.: 71031-15-7
CAS No.: 512-61-8
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7